Cocaethylene-d3
Overview
Description
Cocaethylene-d3 is a compound with the molecular formula C18H23NO4 . It is an analog of benzoylecgonine and is a metabolite of cocaine formed in the presence of ethanol . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
This compound is formed exclusively during the co-administration of cocaine and alcohol . The drugs in the sample are extracted by cation-exchange solid phase extraction .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (1 R ,2 R ,3 S ,5 S )-3-benzoyloxy-8- (trideuteriomethyl)-8-azabicyclo [3.2.1]octane-2-carboxylate . The structures of cocaine, benzoylecgonine, and cocaethylene are similar .
Chemical Reactions Analysis
This compound is refractory to derivatization . The residue is incubated with pentafluoropropionic acid anhydride and pentafluoropropanol to form pentafluoropropionyl derivatives of ecgonine methyl ester and benzoylecgonine .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 320.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 6 . Its Exact Mass and Monoisotopic Mass are 320.18153845 g/mol .
Scientific Research Applications
Cardiovascular Effects
Cocaethylene, a metabolite of cocaine and alcohol, significantly inhibits the cardiac sodium channel Nav1.5, exhibiting state-dependent binding with high affinity for inactivated channels. This indicates its potential impact on cardiovascular health and cardiac functions (O'leary, Digregorio, & Chahine, 2003).
Nervous System Impacts
Cocaethylene has been utilized as a model compound in studies of cocaine reward and potential therapies for cocaine dependence. Its local anesthetic properties, demonstrated through its effects on rat peripheral nerves, provide insights into the reinforcing effects of dopamine uptake inhibitors (Tokuno et al., 2004).
Pharmacokinetics and Physiology
Studies comparing intravenous cocaethylene and cocaine in humans reveal that cocaethylene is less potent in elevating heart rate and producing subjective effects compared to cocaine, with a slower clearance rate (Hart, Jatlow, Sevarino, & McCance-Katz, 2000).
Toxicity Comparison
Research comparing the acute toxicity of cocaethylene to cocaine indicates that cocaethylene is more potent in mediating lethality, suggesting its greater potential for harm in certain contexts (Hearn et al., 1991).
Cardiomyopathy and Immune Response
Cocaethylene's direct effect on heart function and its exacerbation of cardiomyopathy during viral infections in murine AIDS models point to its significant impact on cardiac health and immune response (Liu et al., 2002).
Analytical Detection
Analytical methods developed to quantify cocaethylene in blood and tissues have enabled more detailed studies of its incidence and potential effects in cases of combined cocaine and ethanol use, shedding light on its role in drug toxicity and interaction (Hime et al., 1991).
Cocaethylene Cardiotoxicity
Studies demonstrate that cocaethylene's acute cardiovascular effects are comparable to those of cocaine but less toxic than the combination of cocaine and ethanol. This insight is crucial for understanding the risks associated with polydrug use (Henning & Wilson, 1996).
Brain Function and Behavior
Cocaethylene's effects on brain systems and behavior are notable, particularly in the context of polydrug addiction. Its impact on trans-synaptic transmission and pathological behaviors linked to chronic drug dependency offers a unique perspective on addiction mechanisms (Horowitz & Torres, 1999).
Hepatotoxicity
Cocaethylene exhibits hepatotoxic potential in mice, indicating its role in liver damage and the mechanisms underlying its toxicity, which are similar to those of cocaine (Roberts et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPOSNRHZIWLLL-UUFWDTOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016158 | |
Record name | Cocaethylene-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-30-5 | |
Record name | Cocaethylene-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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